molecular formula C21H28N2O3S B2804038 N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 953154-86-4

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2804038
CAS No.: 953154-86-4
M. Wt: 388.53
InChI Key: JUPYHKUERBPSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative designed for research purposes. The compound features a 1-benzylpiperidine moiety, a structure recognized in medicinal chemistry for its potential to interact with the central nervous system. For instance, the 4-benzylpiperidine scaffold is known to exhibit activity as a monoamine releaser . Furthermore, hybrid molecules combining a benzyl-piperidine unit with an aryl-sulfonamide function have been investigated as multi-target agents for neurodegenerative diseases, showing potential for acetylcholinesterase (AChE) inhibition and the disruption of amyloid-β aggregation . Other benzenesulfonamide derivatives have been reported to demonstrate anti-tumor activity by targeting specific pathways, such as the KEAP1-NRF2-GPX4 axis, to induce ferroptosis in tumor cells . Additionally, certain benzenesulfonamide compounds are explored as modulators of voltage-gated sodium channels, indicating potential applications in neuroscience research . Researchers are encouraged to investigate the precise mechanism of action and specific research applications of this compound. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-17-14-20(26-2)8-9-21(17)27(24,25)22-15-18-10-12-23(13-11-18)16-19-6-4-3-5-7-19/h3-9,14,18,22H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPYHKUERBPSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.

Mode of Action

It is known that the compound interacts with its target, acetylcholinesterase, and potentially inhibits its activity. This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Q & A

Q. Optimization Tips :

  • Use HPLC or TLC to monitor reaction progress and purity at each step .
  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • For scalability, replace traditional column chromatography with recrystallization or flow chemistry techniques .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the benzylpiperidine, sulfonamide, and methoxy groups (e.g., δ 2.35 ppm for piperidine CH₂, δ 3.80 ppm for methoxy) .
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak at m/z 362.45 (C₁₇H₂₂N₄O₃S) .
  • HPLC : Ensure >95% purity using a C18 column with UV detection at 254 nm .

Basic: What preliminary assays are recommended to evaluate the biological activity of this compound?

Answer:
Initial screening should focus on:

  • Kinase Inhibition Assays : Test against aurora kinases (e.g., IC₅₀ determination via ADP-Glo™ kinase assays) due to structural similarity to hesperadin .
  • Cell Viability Studies : Use cancer cell lines (e.g., Karpas-422 lymphoma) in MTT assays to assess antiproliferative effects .
  • Receptor Binding : Screen for serotonin or cannabinoid receptor affinity via radioligand displacement assays, given shared piperidine-sulfonamide motifs .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Answer:
Discrepancies often arise due to pharmacokinetic (PK) limitations or off-target effects:

  • PK Profiling : Measure plasma stability (e.g., half-life in mouse serum), metabolic clearance (CYP450 isoforms), and blood-brain barrier permeability .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
  • Target Engagement Studies : Employ thermal shift assays or CETSA to verify target binding in live cells/tissues .

Example : A compound showing strong in vitro kinase inhibition but weak in vivo activity may require prodrug derivatization to improve bioavailability .

Advanced: What structural modifications enhance selectivity for specific biological targets (e.g., kinases vs. GPCRs)?

Answer:
Structure-activity relationship (SAR) studies suggest:

Modification Effect Reference
Replacement of methoxy with CF₃Increases kinase selectivity (e.g., aurora B inhibition)
Substitution at benzyl positionReduces off-target GPCR binding (e.g., serotonin receptor)
Introduction of pyrazine ringsEnhances solubility and PI3K/AKT pathway modulation

Methodology : Use molecular docking (AutoDock Vina) to predict interactions with target active sites before synthesis .

Advanced: How can computational modeling guide the optimization of this compound’s physicochemical properties?

Answer:
Key parameters to model include:

  • LogP : Adjust substituents (e.g., replace methyl with polar groups) to achieve optimal LogP (2.5–3.5) for CNS penetration .
  • pKa : Predict protonation states using MarvinSketch to ensure sulfonamide remains ionized at physiological pH for solubility .
  • Crystal Structure Analysis : Use SHELX for X-ray crystallography to refine 3D conformation and hydrogen-bonding networks .

Case Study : A derivative with a thiophene substituent showed improved solubility (LogS = -4.2) and 2.5-fold higher bioavailability in rat models .

Advanced: What experimental approaches validate hypothesized mechanisms of action (e.g., PI3K/AKT pathway inhibition)?

Answer:

  • Western Blotting : Quantify phosphorylation levels of AKT (Ser473) and MAPK in treated vs. untreated cells .
  • RNA-Seq : Identify differentially expressed genes in pathways like apoptosis (BAX, BCL2) or cell cycle (CDKN1A) .
  • CRISPR Knockout : Validate target dependency by comparing compound efficacy in wild-type vs. PI3Kα-knockout cell lines .

Data Interpretation : Cross-validate results with public databases (e.g., LINCS L1000) to confirm pathway-specific effects .

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